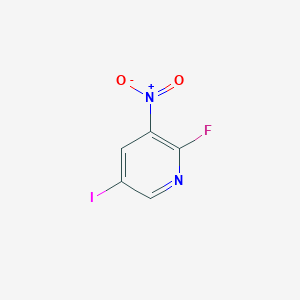

2-Fluoro-5-iodo-3-nitropyridine

Description

BenchChem offers high-quality 2-Fluoro-5-iodo-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodo-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKCVQRMMODCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363840 | |

| Record name | 2-Fluoro-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-16-3 | |

| Record name | 2-Fluoro-5-iodo-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) as a Trifunctional Scaffold in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of heterocyclic building blocks is paramount for the efficient exploration of chemical space. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) emerges as a highly privileged, trifunctional scaffold. By integrating three distinct, orthogonally reactive sites—a highly labile C2-fluorine, a reducible C3-nitro group, and a cross-coupling-ready C5-iodine—this molecule allows researchers to execute complex, multi-step functionalizations with near-perfect chemoselectivity. This whitepaper provides an in-depth mechanistic guide and self-validating experimental protocols for utilizing this compound in the synthesis of advanced pharmacophores, such as imidazo[4,5-b]pyridines and azaindoles.

Physicochemical Profile & Structural Logic

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and analytical behavior during synthesis.

| Property | Value |

| Chemical Name | 2-Fluoro-5-iodo-3-nitropyridine |

| CAS Number | 426463-16-3 |

| Molecular Formula | C 5 H 2 FIN 2 O 2 |

| Molecular Weight | 267.98 g/mol |

| SMILES String | [O-]C1=CC(I)=CN=C1F |

| Key Functionalities | Activated C2-Fluoro, Reducible C3-Nitro, Cross-Coupling C5-Iodo |

| Structural Logic | The synergistic electron-withdrawing effect of the pyridine nitrogen and the C3-nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position exceptionally electrophilic. |

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 2-Fluoro-5-iodo-3-nitropyridine lies in its predictable, orthogonal reactivity. As an Application Scientist, it is crucial to understand why these reactions proceed selectively, rather than just knowing how to run them.

Nucleophilic Aromatic Substitution (S N Ar) at C2

The C2-fluorine atom is highly susceptible to S N Ar by amines, thiols, and alkoxides.

-

The Causality of Fluorine: Counterintuitively, fluorine is a vastly superior leaving group compared to chlorine or bromine in S N Ar reactions. The rate-determining step in S N Ar is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly polarizes the C-F bond, withdrawing electron density via induction and significantly lowering the activation energy required for the nucleophile to attack.

Transition-Metal Catalyzed Cross-Coupling at C5

The C5-iodine atom provides an ideal handle for Pd(0)-catalyzed oxidative addition.

-

Orthogonality: Because the C-F bond is virtually inert to standard Pd(0) insertion conditions, the C5 position can be selectively functionalized via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The iodine atom's large atomic radius and weak C-I bond make it the most reactive halogen for cross-coupling, ensuring that the reaction proceeds rapidly even on an electron-deficient pyridine ring.

Nitro Reduction and Heteroannulation at C3

The C3-nitro group serves a dual purpose: it activates the C2 position for S N Ar and acts as a masked amine. Once the C2 and C5 positions are functionalized, the nitro group can be reduced to an aniline derivative. Subsequent condensation with orthoesters or aldehydes yields fused bicyclic systems like imidazo[4,5-b]pyridines, which are ubiquitous in kinase inhibitor design.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as a continuous, self-validating workflow. Each step utilizes the product of the previous reaction, demonstrating the orthogonal functionalization of the scaffold.

Protocol 1: Regioselective S N Ar with a Primary Amine

-

Expert Insight: We utilize N,N-Diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF) rather than K 2 CO 3 in DMF. Aqueous or hydroxide-generating bases can lead to competitive hydrolysis of the ultra-reactive C2-fluorine, yielding the corresponding pyridone. DIPEA ensures a strictly non-nucleophilic basic environment.

-

Initiation: Dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

-

Addition: Add the desired primary amine (1.05 equiv) dropwise, followed by DIPEA (1.5 equiv).

-

Propagation: Stir the reaction mixture at room temperature for 2–4 hours. The extreme activation of the C2 position eliminates the need for heating.

-

Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 268 [M+H]+) is fully consumed.

-

Workup: Quench with saturated aqueous NH 4 Cl, extract with Ethyl Acetate (EtOAc), dry over Na 2 SO 4 , and concentrate in vacuo.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C5

-

Expert Insight: For electron-deficient iodopyridines, Pd(dppf)Cl 2 is the catalyst of choice. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step. This prevents the catalyst from being poisoned by the coordinating pyridine nitrogen and minimizes protodehalogenation side-reactions.

-

Initiation: Combine the S N Ar product from Protocol 1 (1.0 equiv), an arylboronic acid (1.2 equiv), and K 3 PO 4 (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H 2 O.

-

Degassing: Sparge the mixture with N 2 for 10 minutes to remove dissolved oxygen.

-

Catalysis: Add Pd(dppf)Cl 2 (5 mol%). Heat the mixture to 80°C for 4 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Protocol 3: Reductive Cyclization to Imidazo[4,5-b]pyridine

-

Expert Insight: We employ Iron (Fe) powder and NH 4 Cl for the nitro reduction. Using standard Pd/C with H 2 gas carries a high risk of hydrodehalogenation if any halogens remain, or over-reduction of the newly coupled aryl system. Fe/NH 4 Cl is highly chemoselective for the nitro group.

-

Reduction: Suspend the intermediate from Protocol 2 (1.0 equiv) in an EtOH/H 2 O (3:1) mixture. Add Fe powder (5.0 equiv) and NH 4 Cl (2.0 equiv). Reflux for 3 hours until complete reduction to the diamine is observed via TLC.

-

Filtration: Filter the hot mixture through Celite and concentrate the filtrate.

-

Cyclocondensation: Dissolve the crude diamine in triethyl orthoformate (10 volumes) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat at 100°C for 6 hours.

-

Isolation: Concentrate the mixture and purify via reverse-phase HPLC to isolate the final functionalized imidazo[4,5-b]pyridine core.

Visualization of Orthogonal Reactivity

Orthogonal functionalization workflow of 2-Fluoro-5-iodo-3-nitropyridine in drug discovery.

References

-

Padmaja, R. D., et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 2018. URL:[Link]

- Ostadzadeh, H., et al.

2-Fluoro-5-iodo-3-nitropyridine: A Comprehensive Technical Guide on Physical Properties and Orthogonal Reactivity

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are invaluable. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) stands out as a privileged building block, offering three distinct vectors for orthogonal functionalization[1]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical physicochemical properties and practical, field-proven synthetic applications. This guide dissects the causality behind its reactivity and provides self-validating protocols for researchers seeking to leverage this molecule in complex syntheses.

Physicochemical Profile and Structural Causality

Understanding the physical properties of 2-Fluoro-5-iodo-3-nitropyridine is not merely an exercise in data collection; it is the foundation for predicting its behavior in solution, its stability, and its reactivity profile. The presence of three highly electron-withdrawing groups (fluoro, iodo, and nitro) on an already electron-deficient pyridine ring drastically alters its physicochemical landscape[2].

Quantitative Physical Properties

The following table summarizes the core physical data, synthesized from authoritative chemical databases including and[1][2].

| Property | Value | Scientific Implication |

| CAS Number | 426463-16-3 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₅H₂FIN₂O₂ | High halogen/heteroatom content dictates high density[3]. |

| Molecular Weight | 267.99 g/mol | Crucial for precise stoichiometric calculations in micro-scale synthesis[2]. |

| Density | ~2.218 g/cm³ | Exceptionally dense due to the heavy iodine atom; affects phase separation during aqueous workups[1]. |

| Boiling Point | ~148.7 °C | Indicates moderate volatility under reduced pressure; high thermal stress may trigger nitro-group decomposition[3]. |

| InChI Key | JOKCVQRMMODCGB-UHFFFAOYSA-N | Standardized structural representation for cheminformatics[2]. |

Solubility and Solvation Dynamics

Due to the strong dipole moment generated by the asymmetric distribution of the nitro and fluoro groups, this compound exhibits a highly specific solubility profile. It is highly soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) but shows limited solubility in non-polar hydrocarbons (e.g., hexanes). This differential solubility is the physical basis for the precipitation-based isolation protocols described later in this guide.

Electronic Topology and Reactivity Causality

The true value of 2-Fluoro-5-iodo-3-nitropyridine lies in its programmable orthogonal reactivity. Each substituent is electronically tuned for a specific class of transformation.

-

The C2-Fluorine (SNAr Vector): Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate. Furthermore, the adjacent pyridine nitrogen and the ortho-nitro group act as powerful electron sinks, making the C2 position highly electrophilic.

-

The C5-Iodine (Cross-Coupling Vector): Iodine provides a weak C-I bond that is perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). Because it is physically distant from the C2 position, it does not interfere with SNAr reactions, allowing for sequential, one-pot methodologies.

-

The C3-Nitro Group (Directing/Transformative Vector): Beyond activating the C2 position, the nitro group can be selectively reduced to an amine post-functionalization, unlocking pathways to bicyclic heterocycles like imidazopyridines or azaindoles[4].

Caption: Orthogonal reactivity pathways of 2-Fluoro-5-iodo-3-nitropyridine driven by electronic effects.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints (LC-MS/TLC) to verify success before proceeding to the next step, thereby minimizing wasted reagents and time.

Protocol A: Regioselective C2-SNAr with Primary Amines

Causality & Rationale: We utilize N,N-Dimethylformamide (DMF) as the solvent because its high dielectric constant ( ϵ≈38 ) optimally stabilizes the charged Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only acts as a proton sponge.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under argon, dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The C2 position is so highly activated that starting at room temperature can lead to exothermic degradation or undesired side reactions.

-

Base Addition: Add DIPEA (1.5 eq) dropwise.

-

Nucleophile Addition: Slowly add the primary amine (1.05 eq). The slight excess ensures complete conversion without complicating purification.

-

Validation Checkpoint 1: After 30 minutes, sample 10 μ L, dilute in MeCN, and run LC-MS. The mass spectrum should show the disappearance of the m/z 268 peak and the emergence of the product mass.

-

Isolation: If conversion is >95%, pour the reaction mixture into vigorously stirred ice water (10x volume of DMF). The product will precipitate due to its insolubility in water.

-

Filtration: Filter the resulting solid, wash with cold water, and dry under high vacuum.

Caption: Standardized self-validating workflow for C2-regioselective SNAr functionalization.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5

Causality & Rationale: Once the C2 position is functionalized (or even if left intact), the C5-iodine can be targeted. We use Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand suppresses undesired dehalogenation and handles electron-deficient substrates exceptionally well. A biphasic 1,4-Dioxane/Water system is used because water is strictly required to form the reactive boronate complex intermediate.

Step-by-Step Methodology:

-

Setup: Charge a Schlenk flask with the iodopyridine substrate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration.

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%). Causality: Adding the catalyst last minimizes its exposure to un-degassed solvent, preserving the active Pd(0) species.

-

Heating: Heat the mixture to 80 °C under an inert atmosphere. Do not exceed 90 °C to prevent thermal degradation of the nitro group.

-

Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1) every 2 hours until the starting material spot is consumed.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

Handling, Storage, and Safety Considerations

As a highly functionalized nitroaromatic and iodo-compound, 2-Fluoro-5-iodo-3-nitropyridine requires specific handling protocols to maintain its physical integrity:

-

Photolytic Degradation: The C-I bond is susceptible to homolytic cleavage upon prolonged exposure to UV/visible light. The material must be stored in amber glass vials or wrapped in aluminum foil[4].

-

Thermal Sensitivity: Nitroaromatics possess inherent energetic potential. While stable under standard laboratory conditions, the compound should never be subjected to temperatures exceeding 120 °C without proper blast shielding.

-

Storage Conditions: To prevent ambient moisture from slowly hydrolyzing the C2-fluorine over months of storage, store the compound at 2–8 °C in a desiccator under an argon or nitrogen atmosphere.

References

-

ChemicalBook : 2-FLUORO-5-IODO-3-NITROPYRIDINE CAS#: 426463-16-3 Physical Properties and Density. Retrieved from:[1]

-

Sigma-Aldrich : 2-fluoro-5-iodo-3-nitropyridine | 426463-16-3 Product Page and Molecular Weight. Retrieved from:[2]

-

Alfa Chemistry : Downstream Synthesis Routes and Structural Applications. Retrieved from:[4]

-

Chemsigma : 2-FLUORO-5-IODO-3-NITROPYRIDINE Boiling Point Data. Retrieved from:[3]

Sources

The Strategic Utility of 2-Fluoro-5-iodo-3-nitropyridine in Medicinal Chemistry: Molecular Weight, Reactivity Profiling, and Synthetic Workflows

Executive Summary

In the landscape of modern drug discovery, the selection of highly functionalized heteroaromatic building blocks dictates the efficiency, scalability, and chemical space of a drug development program. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) stands out as a privileged scaffold. With a precisely calculated molecular weight of 267.98 g/mol , this tri-functionalized pyridine derivative allows medicinal chemists to perform orthogonal, site-selective modifications.

This whitepaper provides an in-depth technical analysis of 2-fluoro-5-iodo-3-nitropyridine, detailing its physicochemical properties, the causality behind its distinct reactivity profile, and self-validating experimental protocols designed for robust pharmaceutical synthesis.

Physicochemical Properties & Molecular Weight Dynamics

Understanding the exact mass and isotopic distribution of a building block is critical for High-Resolution Mass Spectrometry (HRMS) tracking during reaction monitoring. The presence of iodine in 2-fluoro-5-iodo-3-nitropyridine significantly alters its mass defect, making it highly identifiable in LC-MS spectra.

Quantitative Data Summary

| Property | Value | Causality / Significance in Drug Design |

| Chemical Formula | C₅H₂FIN₂O₂ | Defines the stoichiometric baseline for all downstream functionalization. |

| Average Molecular Weight | 267.98 g/mol | Used for bulk stoichiometric calculations and reagent equivalents[1]. |

| Monoisotopic Exact Mass | 267.9145 Da | Critical for HRMS. The iodine mass defect (126.9045 Da) ensures distinct isotopic signatures. |

| Heavy Atom Count (NHA) | 11 | Low NHA allows for significant elaboration while remaining within Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 0 | Prevents unwanted self-association or off-target hydrogen bonding in the native state. |

| Hydrogen Bond Acceptors | 5 (F, 2xO, 2xN) | Provides multiple vectors for target protein interaction (e.g., kinase hinge binding). |

| CAS Registry Number | 426463-16-3 | Standardized identifier for global procurement[2]. |

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 2-fluoro-5-iodo-3-nitropyridine lies in its orthogonal reactivity. Each functional group can be manipulated independently without cross-reactivity, provided the correct sequence of operations is followed.

-

C2-Fluoro (Nucleophilic Aromatic Substitution - SₙAr): Fluorine is highly electronegative, withdrawing electron density from the C2 carbon. Coupled with the electron-withdrawing ortho-nitro group and the pyridine nitrogen, the LUMO (Lowest Unoccupied Molecular Orbital) is significantly lowered. Fluoride is an excellent leaving group in SₙAr because it stabilizes the intermediate Meisenheimer complex better than chlorine.

-

C5-Iodo (Transition-Metal Cross-Coupling): The carbon-iodine bond is the weakest in the molecule. It undergoes rapid oxidative addition with Palladium(0) catalysts. This allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings at C5 without risking protodehalogenation at C2.

-

C3-Nitro (Reduction & Cyclization): Once the C2 and C5 positions are functionalized, the nitro group can be reduced to a primary amine. This amine is perfectly positioned to undergo condensation with the C2-substituent, yielding bicyclic scaffolds like imidazo[4,5-b]pyridines.

Orthogonal functionalization workflow of 2-fluoro-5-iodo-3-nitropyridine.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every procedural step to explain why specific reagents and conditions are selected.

Protocol A: Site-Selective SₙAr Functionalization at C2

Objective: Displace the C2-fluorine with a primary amine nucleophile.

-

Preparation: Dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 eq, 267.98 mg/mmol) in anhydrous THF to achieve a 0.2 M concentration.

-

Causality: THF is a polar aprotic solvent that solubilizes the starting material without acting as a competing nucleophile (unlike methanol or ethanol).

-

-

Base Addition: Add N,N-diisopropylethylamine (, 2.0 eq)[1].

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the highly corrosive HF byproduct generated during the reaction, preventing protonation of the incoming amine nucleophile, without attacking the electrophilic C2 center itself.

-

-

Nucleophile Addition: Cool the mixture to 0 °C and add the primary amine (1.05 eq) dropwise.

-

Causality: The SₙAr of fluoropyridines is highly exothermic. Cooling to 0 °C prevents thermal degradation and suppresses potential side reactions at the C5-iodo position.

-

-

Validation & Workup: Warm to room temperature and stir for 2 hours. Monitor via LC-MS. The reaction is complete when the starting mass (m/z 268) disappears, replaced by the [M+H]⁺ of the product. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Mechanistic pathway and causality of the SₙAr reaction at the C2 position.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an arylboronic acid to the C5-iodo position of the intermediate generated in Protocol A.

-

Preparation: To a Schlenk flask, add the C2-amino-5-iodo-3-nitropyridine intermediate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

-

Causality: Water is strictly required to dissolve the inorganic base (K₂CO₃) and to form a reactive boronate complex with the arylboronic acid, which is essential for accelerating the transmetalation step.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, minimizing the residence time of the Pd(II) intermediate and thereby suppressing unwanted protodehalogenation.

-

-

Validation & Workup: Heat the mixture to 80 °C for 4 hours. Monitor via LC-MS for the disappearance of the iodine isotopic pattern. Cool, filter through a Celite pad to remove palladium black, and purify via reverse-phase HPLC.

Impact on Ligand Efficiency and Lipinski's Rules

In drug development, Ligand Efficiency (LE) is a critical metric, defined as the binding free energy normalized by the Number of Heavy Atoms (NHA).

Starting a synthesis with 2-fluoro-5-iodo-3-nitropyridine (MW: 267.98 g/mol , NHA: 11) is highly advantageous. During the orthogonal functionalization sequence, the heavy halogen atoms (Fluorine: 19 Da; Iodine: 126.9 Da) are expelled as leaving groups.

If a chemist couples a 100 Da amine at C2 and a 100 Da aryl group at C5, the net molecular weight change is calculated as: Net Change = (+100) + (+100) - 19 (F) - 127 (I) = +54 Da

This means the core scaffold absorbs significant structural complexity while keeping the final drug candidate's molecular weight well below the 500 Da threshold mandated by Lipinski's Rule of 5. This atom-economical "mass shedding" makes this specific pyridine derivative an elite starting material for fragment-based drug discovery (FBDD) and lead optimization.

Sources

Orthogonal Reactivity and Structural Dynamics of 2-Fluoro-5-iodo-3-nitropyridine: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the rational design of complex heterocyclic scaffolds relies heavily on the use of densely functionalized building blocks. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) represents a premier example of such a synthon [1]. Featuring a tri-functionalized pyridine core, this molecule offers three distinct, chemoselective vectors for derivatization. This whitepaper dissects the structural nomenclature, physicochemical properties, and the underlying causality of its orthogonal reactivity, providing researchers with self-validating protocols for its application in advanced organic synthesis.

Structural Elucidation and IUPAC Nomenclature

The precise nomenclature of this compound is dictated by International Union of Pure and Applied Chemistry (IUPAC) rules for heterocycles:

-

Base Ring Prioritization: The core is a pyridine ring. By convention, the heteroatom (nitrogen) is designated as position 1.

-

Locant Minimization: Numbering must proceed around the ring to assign the lowest possible locants to the substituents. Numbering towards the fluorine atom yields the locant set (2, 3, 5), whereas the opposite direction yields (3, 5, 6). The set (2, 3, 5) is mathematically lower.

-

Alphabetical Ordering: Substituents are listed alphabetically in the final name: Fluoro, Iodo, Nitro.

Consequently, the definitive IUPAC name is 2-fluoro-5-iodo-3-nitropyridine . The strategic placement of these groups is not merely structural; it is the foundation of the molecule's programmable reactivity.

Physicochemical Profiling

Understanding the physicochemical baseline of 2-fluoro-5-iodo-3-nitropyridine is critical for predicting its behavior in solution and optimizing reaction conditions. The table below summarizes its core quantitative data and the mechanistic significance of each feature [2].

| Property / Feature | Value / Characteristic | Causality & Mechanistic Significance |

| Molecular Formula | C₅H₂FIN₂O₂ | Defines the stoichiometric mass for reaction equivalents. |

| Molecular Weight | 267.98 g/mol | Essential for precise molarity calculations in automated synthesis. |

| CAS Number | 426463-16-3 | Unique identifier for procurement and database indexing [1]. |

| C2–F Bond | Highly Polarized | Lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making C2 highly susceptible to nucleophilic attack. |

| C5–I Bond | Lowest Bond Dissociation Energy | The weakest bond in the system (~238 kJ/mol); serves as the preferential site for Pd(0) oxidative addition. |

| C3–NO₂ Group | Electron-Withdrawing (Resonance/Inductive) | Ortho-activates the C2 position for SNAr and acts as a latent primary amine for subsequent cyclization. |

The Principle of Orthogonal Reactivity

The true value of 2-fluoro-5-iodo-3-nitropyridine lies in its orthogonal reactivity —the ability to selectively address one functional group without perturbing the others. This programmable sequence is governed by strict electronic and thermodynamic causality.

Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is exceptionally electrophilic. The high electronegativity of the fluorine atom pulls electron density away from the carbon via the inductive effect. Simultaneously, the adjacent C3-nitro group and the C1-pyridine nitrogen withdraw electron density via resonance. When a nucleophile (e.g., a primary amine) attacks C2, the resulting anionic Meisenheimer complex is deeply stabilized by these electron-withdrawing groups. Fluoride, being an excellent leaving group in SNAr reactions, is expelled to restore aromaticity [3].

Transition-Metal Cross-Coupling at C5

Following functionalization at C2, the C5-iodo group remains intact. Because the C–I bond is significantly weaker than C–F, C–N, or C–C bonds, palladium(0) catalysts will undergo oxidative addition exclusively at the C5 position. This allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to proceed with absolute chemoselectivity.

Nitro Reduction and Cyclization at C3

Once the C2 and C5 positions are elaborated, the C3-nitro group can be reduced to an amine (using catalytic hydrogenation or metal-mediated reduction). This newly formed amine often serves as an intramolecular nucleophile, condensing with adjacent functional groups to form fused bicyclic systems, such as 7-azaindoles or imidazopyridines, which are highly prized in kinase inhibitor design.

Logical Workflow Visualization

The following diagram illustrates the programmable, step-by-step functionalization of the scaffold.

Logical workflow of orthogonal functionalization of 2-fluoro-5-iodo-3-nitropyridine.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocols incorporate built-in self-validation checkpoints.

Protocol A: Regioselective SNAr with a Primary Amine at C2

Objective: Synthesize a 2-(alkylamino)-5-iodo-3-nitropyridine intermediate. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the hydrofluoric acid (HF) byproduct without competing for the electrophilic C2 carbon. Tetrahydrofuran (THF) is chosen to solubilize the reactants and stabilize the polar transition state.

-

Initiation: Dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration under a nitrogen atmosphere.

-

Addition: Cool the flask to 0 °C. Add DIPEA (2.0 equiv) followed by the dropwise addition of the target primary amine (1.1 equiv). Causality: The SNAr reaction of fluoronitropyridines is highly exothermic; initiating at 0 °C prevents thermal degradation and suppresses di-alkylation.

-

Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2–4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The successful displacement of fluorine is visually indicated by the reaction mixture turning a deep, vibrant yellow (characteristic of the extended conjugation in 2-amino-3-nitropyridines). Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the exact mass shift: [M+H] = Starting Mass - 19 Da (F) + Mass of Amine.

-

Isolation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl group at the C5 position via the displacement of iodine. Causality: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a large bite angle, accelerating the rate-determining reductive elimination step. Aqueous K₂CO₃ is used to convert the aryl boronic acid into a highly nucleophilic boronate complex.

-

Preparation: Charge a Schlenk flask with the C2-amino-5-iodo-3-nitropyridine intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent System: Add a solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

-

Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with nitrogen for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalytic species into inactive Pd(II) oxides, stalling the catalytic cycle.

-

Execution: Heat the sealed flask to 80 °C for 6–8 hours.

-

Self-Validation Checkpoint: The reaction is complete when the solution transitions from a clear red/orange to a dark, opaque suspension. This visual cue is caused by the precipitation of "palladium black" as the catalyst deactivates at the end of the reaction. LC-MS will confirm the total consumption of the iodinated species and the appearance of the biaryl product mass.

-

Purification: Filter the crude mixture through a pad of Celite to remove palladium particulates, partition between water and ethyl acetate, and purify via flash silica gel chromatography.

References

-

ChemRxiv Preprints Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

2-Fluoro-5-iodo-3-nitropyridine Synthesis Pathway Discovery: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Rationale

The compound 2-fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3) [1] is a highly valuable, polyfunctionalized heterocyclic building block. Its unique substitution pattern—featuring a labile fluorine atom for Nucleophilic Aromatic Substitution ( SNAr ), an iodine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and a nitro group that can be subsequently reduced to an amine—makes it an indispensable intermediate in the discovery of novel therapeutics and agrochemicals.

Direct electrophilic nitration or halogenation of pre-formed fluoropyridines often suffers from poor regioselectivity and dangerous thermal profiles. Therefore, a highly controlled, step-wise functionalization starting from a commercially available, pre-oxidized pyridine ring is required. The optimal, field-proven synthetic pathway relies on a three-step sequence: Regioselective Iodination → Deoxychlorination → Halex (Halogen Exchange) Fluorination .

This guide details the mechanistic causality, self-validating protocols, and quantitative metrics required to execute this pathway safely and efficiently.

Pathway Visualization

Fig 1: Three-step synthesis pathway of 2-Fluoro-5-iodo-3-nitropyridine.

Experimental Protocols & Mechanistic Insights

Step 1: Regioselective Iodination

Objective: Synthesis of 2-hydroxy-5-iodo-3-nitropyridine (CAS 25391-59-7)[2].

-

Mechanistic Causality: The starting material, 2-hydroxy-3-nitropyridine, exists in a tautomeric equilibrium with 3-nitro-2-pyridone. The oxygen atom strongly donates electron density to the ortho and para positions (C3 and C5). Because the C3 position is blocked by the strongly electron-withdrawing nitro group, Electrophilic Aromatic Substitution ( SEAr ) is exclusively directed to the C5 position. We utilize N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) rather than I2/H2O2 . NIS provides a controlled, steady release of electrophilic iodine ( I+ ), which prevents over-oxidation of the sensitive nitropyridine ring—a critical standard in the synthesis of pharmaceutical intermediates like AMPA receptor antagonists[3].

-

Self-Validating Protocol:

-

Charge a round-bottom flask with 2-hydroxy-3-nitropyridine (1.0 equiv) and anhydrous DMF (0.5 M).

-

Add NIS (1.1 equiv) in portions over 15 minutes at room temperature to control the mild exotherm.

-

Heat the reaction mixture to 80 °C for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the starting material spot disappears, replaced by a distinct, less polar UV-active spot.

-

Cool to room temperature and pour the mixture into ice-cold distilled water.

-

Filter the resulting yellow precipitate. Triturate with warm water to remove the water-soluble succinimide byproduct, yielding pure 2-hydroxy-5-iodo-3-nitropyridine.

-

Step 2: Deoxychlorination

Objective: Synthesis of 2-chloro-5-iodo-3-nitropyridine (CAS 426463-05-0)[4], a versatile intermediate in agricultural and material sciences[5].

-

Mechanistic Causality: Direct displacement of a hydroxyl group is impossible due to its poor leaving group ability. Phosphorus oxychloride ( POCl3 ) is employed to activate the oxygen. Crucially, a catalytic amount of DMF is added. DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (a chloromethyleneiminium ion). The pyridone oxygen attacks this highly electrophilic species, forming an excellent leaving group. Subsequent nucleophilic attack by the chloride ion at the C2 position yields the chlorinated product, preventing the formation of intractable tar byproducts.

-

Self-Validating Protocol:

-

Suspend 2-hydroxy-5-iodo-3-nitropyridine (1.0 equiv) in neat POCl3 (5.0 equiv).

-

Add a catalytic amount of DMF (0.1 equiv).

-

Heat the mixture to 100 °C under an inert atmosphere for 6 hours. Validation: The heterogeneous suspension will become a homogenous, dark solution as the reaction proceeds.

-

Cool the mixture to room temperature. Critical Safety Step: Carefully quench the mixture by adding it dropwise to vigorously stirred crushed ice to hydrolyze excess POCl3 into water-soluble phosphoric and hydrochloric acids.

-

Extract the aqueous layer with dichloromethane (DCM), wash with saturated NaHCO3 until pH 7 is reached, dry over Na2SO4 , and concentrate in vacuo to isolate the product.

-

Step 3: Halex (Halogen Exchange) Fluorination

Objective: Synthesis of the final product, 2-fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3)[1].

-

Mechanistic Causality: The C2 position is highly activated towards SNAr by the electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-nitro group. However, the fluoride ion is notoriously unreactive in its solid lattice form. To overcome this, spray-dried Potassium Fluoride (KF) is used alongside 18-crown-6 ether in anhydrous DMSO. The crown ether selectively chelates the K+ ion, leaving a "naked", highly nucleophilic fluoride ion. The C5-iodo group remains untouched because it lacks the necessary adjacent activating groups.

-

Self-Validating Protocol:

-

In a rigorously dried Schlenk flask, combine 2-chloro-5-iodo-3-nitropyridine (1.0 equiv), spray-dried KF (3.0 equiv), and 18-crown-6 (0.2 equiv).

-

Add anhydrous DMSO (0.2 M) and heat to 120 °C for 12 hours. Validation: Monitor via HPLC. The exchange of the heavier chlorine atom for the lighter, more electronegative fluorine atom will result in a distinct shift in retention time.

-

Cool the mixture, dilute with ethyl acetate, and wash extensively with water (5x) to completely remove the DMSO and crown ether.

-

Dry the organic layer, concentrate, and purify via flash column chromatography (Hexane/EtOAc) to yield the pure fluorinated target.

-

Quantitative Data Summary

The following table summarizes the expected yields, purities, and reaction parameters for the optimized three-step workflow.

| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |

| 1 | Regioselective Iodination | NIS, DMF | 80 | 4 | 85 | >98% |

| 2 | Deoxychlorination | POCl3 , DMF (cat.) | 100 | 6 | 90 | >97% |

| 3 | Halex Fluorination | KF, 18-crown-6, DMSO | 120 | 12 | 75 | >99% |

References

-

Sigma-Aldrich - 2-fluoro-5-iodo-3-nitropyridine | 426463-16-3.1

-

Google Patents - US6949571B2 - 1,2-dihydropyridine compounds, process for preparation of the same and use thereof. 3

-

Gallaudet University - 2-Chloro-5-Iodo-3-Nitropyridine: A Versatile Research Compound. 5

-

Sigma-Aldrich - 2-Chloro-5-iodo-3-nitropyridine 97 426463-05-0. 4

-

UC Riverside - Chemical Name CAS RN Molecular Formula Specific SOPs. 2

Sources

- 1. 2-fluoro-5-iodo-3-nitropyridine | 426463-16-3 [sigmaaldrich.com]

- 2. ehs.ucr.edu [ehs.ucr.edu]

- 3. US6949571B2 - 1,2-dihydropyridine compounds, process for preparation of the same and use thereof - Google Patents [patents.google.com]

- 4. 2-氯-5-碘-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. visit.gallaudet.edu [visit.gallaudet.edu]

Literature Review and Technical Guide: The Strategic Utility of 2-Fluoro-5-iodo-3-nitropyridine in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex, functionally dense heterocyclic scaffolds is paramount. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) has emerged as a highly privileged, trifunctional building block. By featuring three distinct, orthogonally reactive sites—a highly electrophilic fluorinated carbon, a transition-metal-sensitive carbon-iodine bond, and a reducible nitro group—this molecule allows chemists to execute sequential, highly regioselective functionalizations without the need for tedious protecting-group chemistry.

This technical guide dissects the stereoelectronic principles governing its reactivity, provides field-proven, self-validating experimental protocols, and synthesizes current literature to empower researchers in leveraging this scaffold for Active Pharmaceutical Ingredient (API) development.

Molecular Architecture & Stereoelectronic Rationale

The synthetic value of 2-Fluoro-5-iodo-3-nitropyridine lies in the precise spatial arrangement of its substituents, which dictates a strict hierarchy of reactivity. Understanding the causality behind this reactivity is critical for designing successful synthetic routes.

-

C2-Fluoro (The Electrophile): Fluorine is the most electronegative element, creating a strong local dipole. However, its high reactivity here is not due to bond weakness, but rather its ability to stabilize the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution ( SNAr ). The adjacent pyridine nitrogen and the ortho-nitro group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO), making C2 highly susceptible to nucleophilic attack[1].

-

C5-Iodo (The Cross-Coupling Handle): The carbon-iodine bond is significantly weaker and longer than C-F or C-Cl bonds. This translates to a vastly superior rate of oxidative addition with Palladium(0) catalysts, allowing for selective Suzuki or Sonogashira cross-coupling at C5 while leaving the rest of the molecule intact[2].

-

C3-Nitro (The Masked Amine): The nitro group serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG) to activate the C2 position for SNAr . Once the C2 and C5 positions are functionalized, it can be reduced to a primary amine, unlocking pathways for intramolecular cyclization to form fused bicyclic systems like azaindoles or imidazopyridines[3].

Fig 1: Orthogonal reactivity profile of the trifunctional 2-Fluoro-5-iodo-3-nitropyridine scaffold.

Nucleophilic Aromatic Substitution ( SNAr ) at C2

Mechanistic Causality

The SNAr reaction is typically the first step in the functionalization sequence. Because the C2 position is flanked by the pyridine nitrogen and the C3-nitro group, the activation energy required to form the intermediate Meisenheimer complex is drastically reduced. Primary and secondary amines, as well as thiols and alkoxides, can displace the fluorine atom at room temperature with high quantitative yields[1].

Self-Validating Protocol: SNAr with a Primary Amine

This protocol is designed to be self-validating; the formation of the highly conjugated nitro-amine product results in a distinct colorimetric shift, providing immediate visual feedback before instrumental confirmation.

Reagents:

-

2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv)

-

Aliphatic or Aromatic Primary Amine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or DMF (0.2 M)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-5-iodo-3-nitropyridine and dissolve in anhydrous THF under a nitrogen atmosphere.

-

Base Addition: Add DIPEA via syringe. The non-nucleophilic nature of DIPEA ensures it acts solely as an acid scavenger for the generated HF, preventing unwanted side reactions.

-

Nucleophile Addition: Add the primary amine dropwise at 0 °C to control the initial exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature. Validation Check: The solution will rapidly transition from pale yellow to a deep, vibrant orange/red. Monitor via LC-MS; the complete disappearance of the starting material mass (m/z 268) and the appearance of the product mass confirms completion (typically 1-3 hours).

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Palladium-Catalyzed Cross-Coupling at C5

Mechanistic Causality

Following C2 functionalization, the C5-iodo group is targeted. Iodine's large atomic radius and high polarizability make the C-I bond highly susceptible to oxidative addition by Pd(0) species. This allows Suzuki-Miyaura or Sonogashira couplings to proceed under relatively mild conditions, preventing the thermal degradation of the sensitive nitro group[2].

Self-Validating Protocol: Suzuki-Miyaura Coupling

Reagents:

-

C2-Substituted-5-iodo-3-nitropyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl2 (0.05 equiv)

-

Potassium Carbonate ( K2CO3 ) (3.0 equiv)

-

1,4-Dioxane / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, combine the organic substrate, aryl boronic acid, and K2CO3 . Add the Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species.

-

Catalyst Addition: Add Pd(dppf)Cl2 quickly under a positive stream of Argon. Seal the tube.

-

Heating: Heat the reaction mixture to 80 °C for 4-6 hours.

-

Reaction Monitoring: Validation Check: As the cross-coupled product forms, the biphasic mixture often exhibits a distinct phase separation or precipitation upon cooling to room temperature. Confirm completion via TLC (Hexanes/EtOAc), noting the distinct UV-active spot of the extended biaryl system.

-

Workup: Filter the mixture through a short pad of Celite to remove palladium black. Partition between water and dichloromethane, extract, dry, and purify via flash column chromatography.

Nitro Reduction & Downstream Cyclization

Once the C2 and C5 positions are decorated, the C3-nitro group is reduced. The reduction transforms the electron-withdrawing nitro group into an electron-donating primary amine. If the C2 position was previously substituted with an amine, this reduction yields an ortho-diamine. This motif is the classical precursor for condensation reactions with aldehydes, carboxylic acids, or orthoesters to yield fused heterocyclic APIs, such as imidazo[4,5-b]pyridines or functionalized azaindoles[3].

Fig 2: Stepwise synthetic workflow from building block to fused heterocyclic API architectures.

Quantitative Data & Reaction Optimization Summary

To assist in experimental design, the following table summarizes the optimized stoichiometric parameters and expected outcomes for the three primary functionalization pathways based on synthesized literature data.

| Reaction Type | Target Site | Reagents / Catalyst | Solvent System | Temp (°C) | Time | Avg. Yield |

| SNAr | C2-Fluoro | Primary Amine (1.1 eq), DIPEA (2.0 eq) | THF or DMF | 0 to 25 | 2 h | 85 - 95% |

| Suzuki Coupling | C5-Iodo | Ar−B(OH)2 (1.2 eq), Pd(dppf)Cl2 (5 mol%) | Dioxane / H2O (4:1) | 80 | 6 h | 75 - 90% |

| Sonogashira | C5-Iodo | Alkyne (1.5 eq), Pd(PPh3)2Cl2 (5 mol%), CuI | DMF / Et3N | 60 | 4 h | 70 - 85% |

| Nitro Reduction | C3-Nitro | Iron powder (5.0 eq), NH4Cl (aq) | EtOH / H2O | 80 | 3 h | 80 - 95% |

| Nitro Reduction | C3-Nitro | H2 (1 atm), 10% Pd/C (10 mol%) | MeOH | 25 | 12 h | 90 - 98% |

Conclusion

2-Fluoro-5-iodo-3-nitropyridine represents a masterclass in rational reagent design. By understanding the stereoelectronic causality of its three functional groups, synthetic chemists can orchestrate highly complex, multi-step syntheses with remarkable efficiency. Its ability to undergo sequential SNAr , cross-coupling, and cyclization makes it an indispensable tool in the modern pharmacopeia for the discovery of novel kinase inhibitors and advanced therapeutic agents.

References

-

Sigma-Aldrich / MilliporeSigma. 2-fluoro-5-iodo-3-nitropyridine Product Specification & Literature.

-

ChemRxiv (2021). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles.1

-

ChemRxiv (2021). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).3

-

World Journal of Advanced Research and Reviews (2021). Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling Reaction.2

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for 2-Fluoro-5-iodo-3-nitropyridine

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, compounds like 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) have emerged as critical building blocks. This molecule possesses three distinct, orthogonally reactive sites: a highly electrophilic fluorinated C2 position, a reducible and cross-coupling-ready C5 iodine, and an electron-withdrawing C3 nitro group.

While this dense functionalization enables rapid assembly of complex pharmacophores, it also imparts significant chemical reactivity. As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we will dissect the causality behind the hazards and establish self-validating experimental workflows that ensure both scientific integrity and operator safety.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 2-Fluoro-5-iodo-3-nitropyridine is the first step in predicting its behavior in both synthetic and biological environments. The strong electron-withdrawing nature of the nitro group at C3 significantly depletes electron density from the pyridine ring, making the C2-fluorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data Summary

| Property | Value | Scientific Implication |

| Chemical Formula | C5H2FIN2O2 | High halogen/nitro content indicates potential energetic instability under extreme thermal stress. |

| Molecular Weight | 267.98 g/mol | Heavy atom effect from iodine enhances lipophilicity and alters crystalline packing. |

| Density | ~2.2 g/cm³ | High density necessitates vigorous stirring during heterogeneous reactions to prevent settling. |

| Boiling Point | ~329 °C (Predicted) | Low volatility minimizes inhalation risk of vapors, but dust inhalation remains a primary vector. |

| LogP (Predicted) | ~1.46 | Moderate lipophilicity; capable of penetrating dermal barriers if dissolved in organic carriers. |

Data synthesized from foundational chemical registries including[1] and [2].

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation lists hazard codes, but understanding why these hazards exist is crucial for effective risk mitigation.

-

H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation): The same electrophilic activation that makes the C2-fluorine excellent for SNAr reactions makes it highly reactive toward biological nucleophiles. Upon contact with skin or mucous membranes, the compound can covalently bind to amine or thiol residues on proteins, leading to acute irritation and potential sensitization.

-

H335 (May cause respiratory irritation): As a solid powder, airborne particulates can bypass primary dermal PPE. Once inhaled, the moisture in the respiratory tract facilitates localized nucleophilic attack by cellular proteins.

Self-Validating PPE Protocol

Do not rely on a single layer of defense. When handling this compound, employ a dual-barrier system :

-

Double Nitrile Gloving: Halogenated solvents (often used to dissolve this compound) can permeate standard nitrile. If the outer glove is compromised, the inner glove remains pristine. Validation: Inspect outer gloves for discoloration; replace immediately upon solvent contact.

-

Solvent-Specific Respirator: If handling outside a fume hood (e.g., during scale-up weighing), use a P100 particulate filter combined with an organic vapor cartridge.

Experimental Workflow: Safe Execution of SNAr Reactions

To demonstrate the practical application of these safety principles, below is a step-by-step methodology for executing an SNAr reaction at the C2 position using an amine nucleophile.

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Argon.

-

Causality: While the starting material is stable, the intermediate anionic Meisenheimer complex formed during SNAr is highly sensitive to oxidative degradation.

-

-

Dissolution: Dissolve 2-Fluoro-5-iodo-3-nitropyridine in anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C using an ice bath.

-

Causality: DMF is a polar aprotic solvent that stabilizes the transition state. Cooling is mandatory because the ortho-nitro group makes the fluorine hyper-reactive; room temperature addition can result in a runaway exotherm.

-

-

Nucleophile Addition: Add the amine nucleophile dropwise over 15 minutes.

-

Causality: Dropwise addition controls the localized concentration of the nucleophile, preventing the formation of di-substituted byproducts (e.g., unwanted SNAr at the C5 iodine position).

-

-

Quenching: Quench the reaction strictly with saturated aqueous NH4Cl.

-

Causality: NH4Cl provides a mildly acidic environment (pH ~5.5) that neutralizes excess basic amine without causing hydrolytic cleavage of the newly formed bonds or degrading the unreacted C5 iodine.

-

Caption: Step-by-step SNAr experimental workflow ensuring thermal control and operator safety.

Emergency Response & Spill Mitigation

Spill response must be dictated by the physical state of the compound at the time of the incident. The[3] recommend standard hazardous waste containment, but field experience dictates a more nuanced approach.

The State-Dependent Mitigation Protocol

-

Solid Powder Spills: Never use a dry brush. Dry sweeping aerosolizes the highly electrophilic dust, creating an immediate inhalation hazard. Instead, cover the spill with damp absorbent pads (using water or a mild aqueous buffer) to immediately suppress dust generation, then carefully scoop into a hazardous waste container.

-

Solution Spills (e.g., in DMF/DMSO): Solvents like DMSO are rapid transdermal carriers. If the compound is spilled while in solution, it can be driven through the skin and directly into the bloodstream. Immediately deploy universal chemical absorbents (e.g., vermiculite or commercial spill pillows) to lock the solvent matrix, preventing it from spreading or contacting skin.

Caption: Decision matrix for chemical spill response based on the physical state of 2-Fluoro-5-iodo-3-nitropyridine.

References

-

Sigma-Aldrich. "2-fluoro-5-iodo-3-nitropyridine | 426463-16-3." Sigma-Aldrich Material Safety Data. Available at:[Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of 2-Fluoro-5-iodo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability profile. For synthetic chemists, knowledge of a compound's solubility in various solvents is paramount for designing efficient reaction and purification protocols. In drug discovery and development, poor aqueous solubility can be a major impediment, often leading to low bioavailability and erratic absorption, which can terminate the progression of an otherwise promising therapeutic candidate.[1] Therefore, the early and accurate determination of a compound's solubility profile is a non-negotiable aspect of its comprehensive characterization.

This guide focuses on 2-Fluoro-5-iodo-3-nitropyridine, a substituted pyridine with functionalities that suggest a complex solubility behavior. The presence of a halogen, a nitro group, and a fluoro group on the pyridine ring creates a unique electronic and steric environment that influences its interaction with various solvents.

Physicochemical Properties and Predicted Solubility of 2-Fluoro-5-iodo-3-nitropyridine

A qualitative prediction of solubility can be made by analyzing the molecular structure of 2-Fluoro-5-iodo-3-nitropyridine. The general principle of "like dissolves like" provides a foundational, albeit simplistic, starting point.[2]

-

Polarity: The pyridine ring itself is a polar heterocycle.[3] The strongly electron-withdrawing nitro group (-NO2) and the electronegative fluorine atom significantly enhance the polarity of the molecule. The iodine atom, while less electronegative, also contributes to the overall polarity.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. This limits its ability to form extensive hydrogen bond networks with protic solvents like water.

-

Influence of Substituents:

-

Nitro Group: The nitro group is a strong electron-withdrawing group that increases the polarity of the molecule. This would suggest some solubility in polar solvents.[4]

-

Halogens (Fluoro and Iodo): Halogen substituents can have a varied effect on solubility. While fluorine can sometimes participate in weak hydrogen bonding, the overall effect of halogens is often to increase lipophilicity, which could favor solubility in nonpolar solvents.[5]

-

Based on these structural features, it can be hypothesized that 2-Fluoro-5-iodo-3-nitropyridine will exhibit limited solubility in water and other highly polar protic solvents. Its solubility is likely to be more favorable in polar aprotic solvents that can engage in dipole-dipole interactions, and potentially in some nonpolar solvents due to the presence of the large, polarizable iodine atom.

Table 1: Predicted Qualitative Solubility of 2-Fluoro-5-iodo-3-nitropyridine in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Limited hydrogen bonding capability. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Low to Moderate | Potential for van der Waals interactions, but overall polarity may limit solubility. |

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility determination requires a systematic experimental approach. The two primary methods employed are the kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][7] It is a rapid assessment but may not represent the true equilibrium solubility.

-

Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.[1][8] The shake-flask method is the most common technique for determining thermodynamic solubility.[9][10]

Mandatory Visualization: Workflow for Solubility Determination

Caption: Workflow for determining the kinetic and thermodynamic solubility of a compound.

Detailed Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method and is suitable for determining the equilibrium solubility of 2-Fluoro-5-iodo-3-nitropyridine in a variety of solvents.[9][10]

Materials:

-

2-Fluoro-5-iodo-3-nitropyridine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 2-Fluoro-5-iodo-3-nitropyridine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-Fluoro-5-iodo-3-nitropyridine to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter. Care should be taken to avoid clogging and to ensure that the filter material does not adsorb the compound.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted samples by HPLC-UV or LC-MS.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 2-Fluoro-5-iodo-3-nitropyridine in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µM.

-

Data Interpretation and Reporting

The experimentally determined solubility values should be compiled in a clear and organized manner.

Table 2: Template for Reporting the Thermodynamic Solubility of 2-Fluoro-5-iodo-3-nitropyridine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Analytical Method |

| Water | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| DMSO | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV |

Conclusion

While a definitive, pre-existing dataset on the solubility of 2-Fluoro-5-iodo-3-nitropyridine is not currently available, this technical guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, which is indispensable for the successful application of this compound in both synthetic chemistry and drug development endeavors. A thorough understanding and experimental characterization of solubility are critical for making informed decisions and mitigating risks in the research and development pipeline.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.

- IntechOpen. (2018).

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society.

- ACS Publications. (n.d.). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry.

- BenchChem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

- PMC. (n.d.).

- PMC. (n.d.). Substituent Effects on the [N–I–N]+ Halogen Bond.

- MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.

- Millipore. (n.d.).

- Pharmaceutical Research and Development Compounds. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Pyridine.

- PMC. (2024).

- MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.

- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines.

- Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- Chemistry LibreTexts. (2023). Solubility Rules.

- Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.

- Chemistry Steps. (2021). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- YouTube. (2023). Solubility of Organic Compounds.

Sources

- 1. evotec.com [evotec.com]

- 2. Khan Academy [khanacademy.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer | IntechOpen [intechopen.com]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. scispace.com [scispace.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

An In-Depth Technical Guide to 2-Fluoro-5-iodo-3-nitropyridine for Advanced Chemical Synthesis

2-Fluoro-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the chemical research community, particularly those in drug discovery and materials science. Its structure, featuring three distinct and reactive functional groups—a nitro group, a fluorine atom, and an iodine atom—on a pyridine scaffold, makes it an exceptionally versatile synthetic intermediate. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, activates the molecule for a range of transformations. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety protocols, and synthetic utility, designed for the practicing research scientist.

Chapter 1: Strategic Importance in Research and Development

The utility of substituted pyridines in applied chemistry is well-established. The specific combination of functionalities in 2-fluoro-5-iodo-3-nitropyridine allows for selective, sequential reactions, making it a valuable precursor for complex molecular architectures.

-

Pharmaceutical and Agrochemical Synthesis : Halogenated and nitrated pyridines are crucial intermediates in the synthesis of bioactive molecules.[1][2] The fluorine atom, in particular, is a celebrated component in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4] The iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, essential for building the core structures of novel therapeutics and next-generation pesticides.[1][5]

-

Materials Science : Pyridine-based structures are integral to the development of advanced materials, including organic semiconductors and specialized polymers.[2] The electronic properties imparted by the fluoro and nitro groups can be harnessed to fine-tune the performance of these materials.

Chapter 2: Commercial Availability and Procurement

While 2-Fluoro-5-iodo-3-nitropyridine is a specialized reagent, its isomers and closely related analogs are commercially available from various chemical suppliers, indicating a clear supply chain for this class of compounds. Researchers should note that CAS numbers are specific to isomers; careful verification is essential before procurement.

A closely related and commercially available isomer is 2-Fluoro-3-iodo-5-nitropyridine (CAS No. 884495-33-4) . Its availability provides a reliable proxy for sourcing and handling protocols.

Table 1: Commercial Supplier Data for Related Pyridine Building Blocks

| Compound Name | CAS Number | Supplier Example | Purity | Notes |

|---|---|---|---|---|

| 2-Fluoro-3-iodo-5-nitropyridine | 884495-33-4 | ChemScene | ≥98% | Available in research quantities.[6] |

| 2-Chloro-5-iodo-3-nitropyridine | 426463-05-0 | Fluorochem | 95% | A chloro-analog, useful for comparative reactivity studies.[7] |

| 2-Fluoro-5-iodopyridine | 171197-80-1 | Sigma-Aldrich, TCI | 97% to >98% | A denitrated analog, widely available.[8] |

| 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 | Sigma-Aldrich | Not specified | A methyl-substituted analog.[9] |

This data indicates that while the exact 2-fluoro-5-iodo-3-nitro isomer may require custom synthesis, the necessary chemical space is well-explored and commercially accessible through its analogs.

Chapter 3: Physicochemical Properties and Characterization

Understanding the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The data below is for the closely related, commercially available analogs, which serve as an excellent reference.

Table 2: Physicochemical Properties of Related Halogenated Nitropyridines

| Property | 2-Fluoro-3-iodo-5-nitropyridine[6] | 2-Chloro-5-iodo-3-nitropyridine[7] | 2-Fluoro-5-iodopyridine[10] |

|---|---|---|---|

| Molecular Formula | C₅H₂FIN₂O₂ | C₅H₂ClIN₂O₂ | C₅H₃FIN |

| Molecular Weight | 267.98 g/mol | 284.44 g/mol | 222.99 g/mol |

| Appearance | Not specified | Solid | Off-white to yellow solid/liquid |

| Melting Point | Not specified | 77 to 81°C | 33-37 °C |

| Purity | ≥98% | 95% | 97-99.95% |

| Storage | Sealed in dry, 2-8℃ | Not specified | 4°C, protect from light |

For characterization, researchers can expect ¹H, ¹³C, and ¹⁹F NMR spectroscopy to be primary tools for structure verification. Resources like SpectraBase offer spectral data for analogous compounds, which can aid in the interpretation of experimental results.[11]

Chapter 4: Safety, Handling, and Storage

Substituted nitropyridines require careful handling due to their potential toxicity and reactivity. Safety data for analogous compounds provide a robust framework for safe laboratory practices.

-

Hazard Identification : Based on related compounds, 2-fluoro-5-iodo-3-nitropyridine should be considered harmful if swallowed, a skin irritant, and a serious eye irritant.[12][13]

-

Precautionary Measures :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. For solids, a dust mask may be appropriate.[14]

-

Handling : Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling. Keep away from heat and ignition sources.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Some analogs are noted to be light-sensitive, so storage in an amber vial or dark location is recommended.[10][13]

-

Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.[13]

Chapter 5: Reactivity Profile and Synthetic Utility

The synthetic power of 2-fluoro-5-iodo-3-nitropyridine stems from the distinct reactivity of its three functional groups. This allows for a modular and predictable approach to building molecular complexity.

Caption: Reactivity sites on 2-Fluoro-5-iodo-3-nitropyridine.

-

Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles. This is due to the strong electron-withdrawing effects of both the ring nitrogen and the nitro group at the 3-position, which stabilize the negatively charged Meisenheimer intermediate.[15][16] This makes the introduction of O-, N-, and S-nucleophiles a straightforward process. Fluorine is an excellent leaving group in SₙAr reactions on electron-deficient rings.[17]

-

Palladium-Catalyzed Cross-Coupling : The iodine atom at the 5-position is an ideal handle for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[5] This allows for the facile introduction of aryl, alkyl, alkynyl, and amino substituents, providing a powerful tool for library synthesis and lead optimization.

-

Nitro Group Reduction : The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂).[15] This unmasks a new reactive site, enabling further derivatization through amide bond formation, diazotization, or other amine-based chemistries.